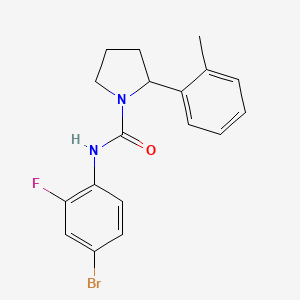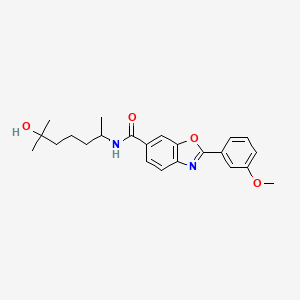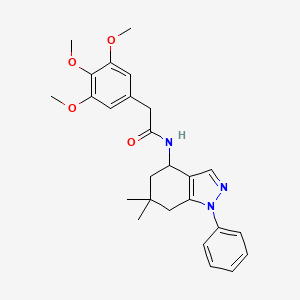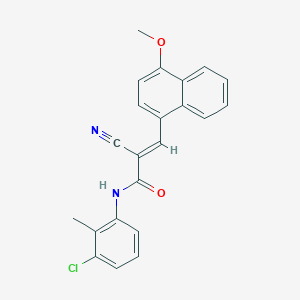
N-(4-bromo-2-fluorophenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromo-2-fluorophenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide, also known as BFPPI, is a chemical compound that has received significant attention from the scientific community due to its potential applications in medicinal chemistry. BFPPI belongs to the class of pyrrolidinecarboxamide derivatives, which have been shown to exhibit a wide range of biological activities. In
Wirkmechanismus
The mechanism of action of N-(4-bromo-2-fluorophenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide is not fully understood, but studies have suggested that it may act by inhibiting the activity of enzymes involved in cancer cell proliferation and neurodegeneration. N-(4-bromo-2-fluorophenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression and cell proliferation. Inhibition of HDACs has been shown to induce cell cycle arrest and apoptosis in cancer cells. N-(4-bromo-2-fluorophenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide has also been shown to inhibit the activity of monoamine oxidase B (MAO-B), an enzyme involved in the breakdown of dopamine in the brain. Inhibition of MAO-B has been shown to increase dopamine levels in the brain, which may have neuroprotective effects.
Biochemical and Physiological Effects:
N-(4-bromo-2-fluorophenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide has been shown to exhibit potent anti-proliferative activity against various cancer cell lines, with IC50 values ranging from 0.5 to 5 μM. N-(4-bromo-2-fluorophenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide has also been shown to have neuroprotective effects, with studies showing that it can protect neurons from oxidative stress and apoptosis. In addition, N-(4-bromo-2-fluorophenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide has been shown to increase dopamine levels in the brain, which may have beneficial effects on Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-bromo-2-fluorophenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide in lab experiments is its potent anti-proliferative and neuroprotective activity, which makes it a potential candidate for the development of novel cancer and neuroprotective drugs. Another advantage is its relatively simple synthesis method, which allows for large-scale production of the compound. However, one limitation of using N-(4-bromo-2-fluorophenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide in lab experiments is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for the study of N-(4-bromo-2-fluorophenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide. One direction is the optimization of its synthesis method to improve yield and purity. Another direction is the development of novel analogs of N-(4-bromo-2-fluorophenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide with improved bioavailability and pharmacokinetics. Additionally, further studies are needed to fully elucidate the mechanism of action of N-(4-bromo-2-fluorophenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide and its potential applications in the treatment of cancer and neurological disorders.
Synthesemethoden
The synthesis of N-(4-bromo-2-fluorophenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide involves the reaction of 4-bromo-2-fluoroaniline with 2-methylphenylacetic acid in the presence of a coupling reagent such as N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). The resulting intermediate is then coupled with pyrrolidinecarboxylic acid to yield N-(4-bromo-2-fluorophenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide. This method has been optimized to yield high purity and yield of N-(4-bromo-2-fluorophenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide.
Wissenschaftliche Forschungsanwendungen
N-(4-bromo-2-fluorophenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide has been studied for its potential applications in medicinal chemistry, particularly in the treatment of cancer and neurological disorders. Studies have shown that N-(4-bromo-2-fluorophenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide exhibits potent anti-proliferative activity against various cancer cell lines, including breast, lung, and colon cancer cells. N-(4-bromo-2-fluorophenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide has also been shown to have neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-(2-methylphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrFN2O/c1-12-5-2-3-6-14(12)17-7-4-10-22(17)18(23)21-16-9-8-13(19)11-15(16)20/h2-3,5-6,8-9,11,17H,4,7,10H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHVQTBKVKBNUTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCCN2C(=O)NC3=C(C=C(C=C3)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-fluorophenyl)-2-(2-methylphenyl)pyrrolidine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-fluorophenyl)-4-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B6079264.png)
![(4-methoxy-3,5-dimethylphenyl)[1-(1H-pyrazol-3-ylmethyl)-3-piperidinyl]methanone](/img/structure/B6079267.png)
![3-(1,3-benzodioxol-5-yl)-N-[6,6-dimethyl-1-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]propanamide](/img/structure/B6079274.png)


![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-2-methoxy-N-(tetrahydro-2-furanylmethyl)nicotinamide](/img/structure/B6079284.png)
![N-(3-fluorophenyl)-4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B6079304.png)
![N-1,3-benzodioxol-5-yl-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B6079309.png)

![ethyl 2-[(4-methoxyphenyl)amino]-5-[4-(methylthio)benzylidene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6079321.png)
![1-({5-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}amino)-2-butanol](/img/structure/B6079339.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B6079349.png)
![ethyl [6-hydroxy-2-({imino[(4-methoxyphenyl)amino]methyl}amino)-4-pyrimidinyl]acetate](/img/structure/B6079350.png)
![N-{2-[4-(hydroxymethyl)-1-piperidinyl]-5,6,7,8-tetrahydro-5-quinazolinyl}-2-pyridinecarboxamide](/img/structure/B6079355.png)